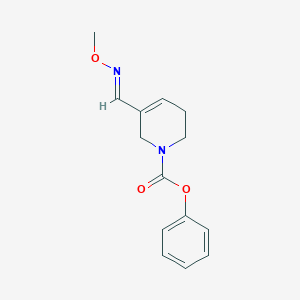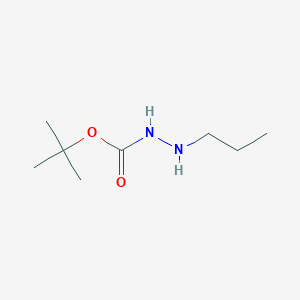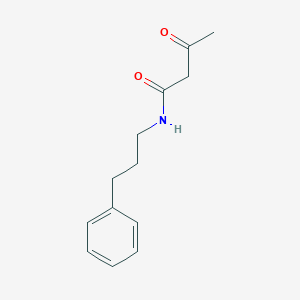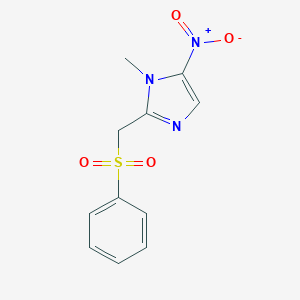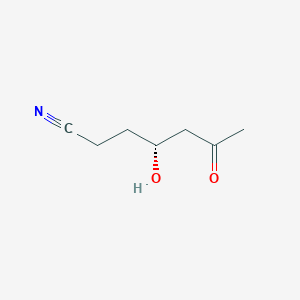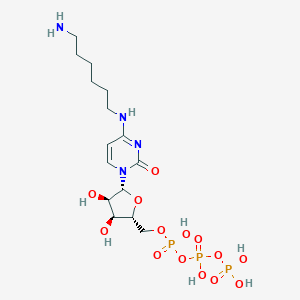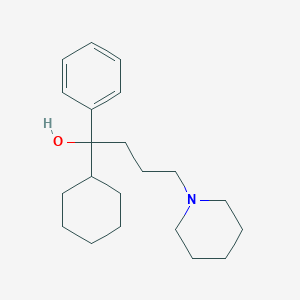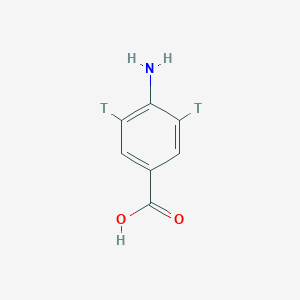
4-Amino-3,5-ditritiobenzoic acid
概述
描述
4-Amino-3,5-ditritiobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is also known as 4-Amino-3,5-dithiotoluic acid or DTNB. This compound is widely used in scientific research due to its unique properties. It is a yellow-colored powder that is soluble in water, ethanol, and other organic solvents.
作用机制
The mechanism of action of 4-Amino-3,5-ditritiobenzoic acid is based on its ability to react with thiol-containing compounds. The reaction between the compound and thiol-containing compounds results in the formation of a yellow-colored product that can be measured spectrophotometrically. This reaction is widely used to measure the concentration of thiol-containing compounds in biological samples.
生化和生理效应
4-Amino-3,5-ditritiobenzoic acid has been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. Additionally, it has been shown to induce oxidative stress in cells, which can lead to cell death.
实验室实验的优点和局限性
The advantages of using 4-Amino-3,5-ditritiobenzoic acid in lab experiments are its thiol-reactive properties and its ability to measure the concentration of thiol-containing compounds. Additionally, it is a widely available and inexpensive reagent. The limitations of using this compound are its potential toxicity and its ability to induce oxidative stress in cells.
未来方向
There are several future directions for the use of 4-Amino-3,5-ditritiobenzoic acid in scientific research. One direction is the development of new methods to measure the activity of enzymes using this compound. Another direction is the study of the effects of this compound on cellular signaling pathways. Additionally, the use of this compound in the study of protein-protein interactions and protein-ligand interactions can be explored further. Finally, the development of new derivatives of 4-Amino-3,5-ditritiobenzoic acid with improved properties can be a future direction for this compound.
Conclusion:
4-Amino-3,5-ditritiobenzoic acid is a widely used compound in scientific research due to its thiol-reactive properties and its ability to measure the concentration of thiol-containing compounds. It has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the use of this compound in scientific research, and further studies are needed to fully understand its properties and potential applications.
科学研究应用
4-Amino-3,5-ditritiobenzoic acid is widely used in scientific research due to its unique properties. It is a thiol-reactive compound that can be used to measure the concentration of thiol-containing compounds such as glutathione and cysteine. It is also used as a reagent to measure the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, it is used in the study of protein-protein interactions and protein-ligand interactions.
属性
IUPAC Name |
4-amino-3,5-ditritiobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i3T,4T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-PZFLKRBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1N)[3H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-ditritiobenzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

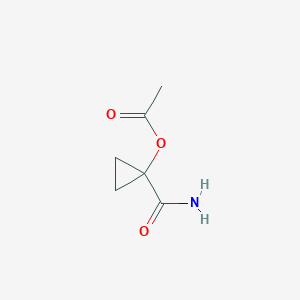
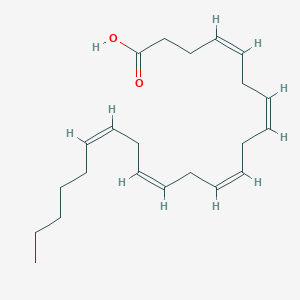
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

